3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide
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Overview
Description
3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a fluorinated organic compound characterized by the presence of both difluoro and trifluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves the reaction of 3,5-difluoroaniline with 2,2,2-trifluoroethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzamide
- 3,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline
- 2,2,2-Trifluoroethylsulfonamide
Uniqueness
3,5-Difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is unique due to the combination of difluoro and trifluoro groups, which impart distinct chemical and physical properties. These properties include high electronegativity, increased lipophilicity, and enhanced metabolic stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3,5-difluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO2S/c9-5-1-6(10)3-7(2-5)17(15,16)14-4-8(11,12)13/h1-3,14H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZRDEQNGOBCFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)NCC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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